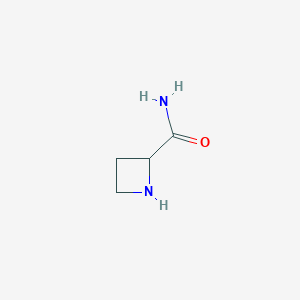

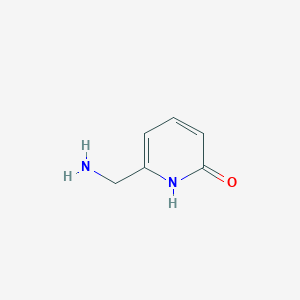

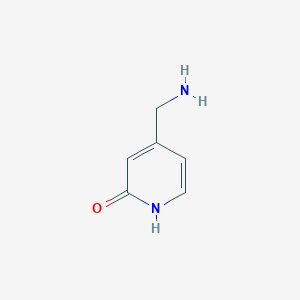

4-(Aminomethyl)pyridin-2(1H)-one

Overview

Description

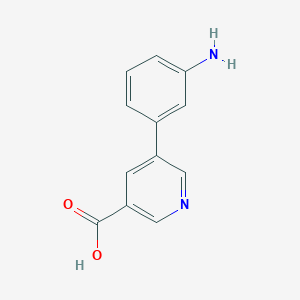

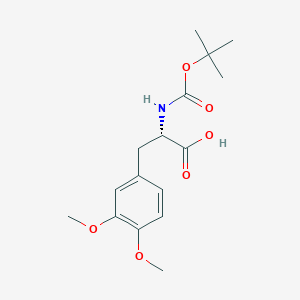

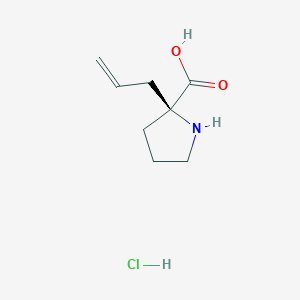

“4-(Aminomethyl)pyridin-2(1H)-one”, also known as “4-(Aminomethyl)pyridin-2-ol”, is a chemical compound with the molecular formula C6H8N2O . It’s used in laboratory chemicals for scientific research and development .

Synthesis Analysis

The synthesis of “this compound” or its derivatives has been reported in several studies . For instance, a representative library of 2-(pyridin-2-yl)pyrimidine derivatives was prepared starting from the readily available nicotinic acid and 1H-pyrazole-4-carboxylic acid .Molecular Structure Analysis

The molecular structure of “this compound” can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, it’s worth noting that pyrimidine derivatives, which could include this compound, are known to exhibit diverse types of biological and pharmaceutical activities .Scientific Research Applications

Synthesis of Terdendate Pyridine-based Ligands : 4-functionalized pyridine-based ligands, including those with aminomethyl groups, have been synthesized for use as terdendate ligands for metal ions. These ligands can be further modified to create monofunctional, bifunctional, and amphiphilic ligands, indicating a wide range of potential applications in coordination chemistry and material science (Vermonden et al., 2003).

Development of a Kinase-focused Library : The structure of 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, closely related to 4-(Aminomethyl)pyridin-2(1H)-one, makes them attractive for drug discovery, particularly in creating libraries for screening against kinases and other cancer drug targets (Smyth et al., 2010).

Organic-Inorganic Perovskite Synthesis : Different dimensional lead bromide frameworks were synthesized using variants of aminomethylpyridine, including 4-(aminomethyl)pyridine. These compounds exhibit unique optical properties and can be used in the development of new materials for optoelectronic applications (Li et al., 2007).

Complexation of Metal Ions : A study on (pyridin-2-yl)aminomethane-1,1-diphosphonic acids, related to this compound, explored their ability to complex with metal ions like zinc(II), magnesium(II), and calcium(II). These compounds have potential applications in coordination chemistry and may influence the design of new metal-based drugs or catalysts (Matczak-Jon et al., 2010).

Construction of Organic-Inorganic Hybridized Compounds : Pyridine derivatives, including those with aminomethyl substituents, have been used in synthesizing adducts with Rh2(O2CCH3)4. These compounds demonstrated the potential to create organic-inorganic hybrid compounds and supramolecular architectures, which can be utilized in material science and molecular engineering (Kitamura et al., 2000).

Safety and Hazards

Mechanism of Action

Target of Action

Related compounds such as pyrimidinamine derivatives have been shown to exhibit a wide range of pharmacological activities .

Biochemical Pathways

Related compounds such as pyrimidinamine derivatives have been shown to affect various pathways, including the fgfr signaling pathway, which plays an essential role in various types of tumors .

Result of Action

Related compounds such as pyrimidinamine derivatives have been shown to exhibit anti-fibrotic activities .

Properties

IUPAC Name |

4-(aminomethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-4-5-1-2-8-6(9)3-5/h1-3H,4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOSFZHXYZSRMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567920 | |

| Record name | 4-(Aminomethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131052-82-9 | |

| Record name | 4-(Aminomethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.